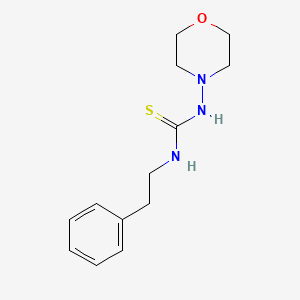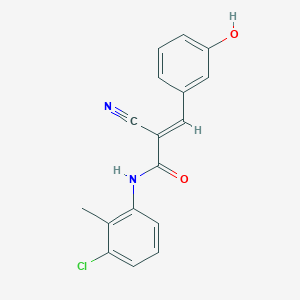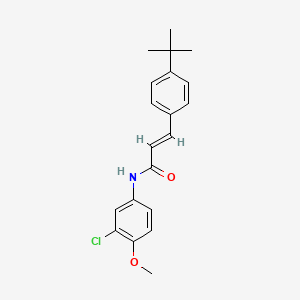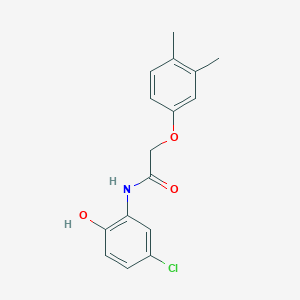![molecular formula C10H9ClN2O5 B5797299 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid CAS No. 413604-04-3](/img/structure/B5797299.png)
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chloro-3-nitrophenyl)-2-oxo-3-butenoic acid, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have different biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid is not fully understood. However, it has been proposed that this compound acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond is formed through the reaction of the nitro group with the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid in lab experiments include its ability to inhibit the activity of various enzymes and its fluorescent properties, which make it a useful tool to study protein-ligand interactions. However, the limitations of using this compound in lab experiments include its toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the study of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for diseases such as diabetes and cancer. Additionally, the use of this compound as a fluorescent probe for studying protein-ligand interactions can be further explored.
Synthesemethoden
The synthesis of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid can be achieved by various methods. One of the commonly used methods is the reaction of 4-chloro-3-nitroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The product can then be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUQWCOQYIGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355007 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
413604-04-3 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)







![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
